(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate
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Overview
Description
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate is a complex organic compound often used in synthetic chemistry. It is characterized by the presence of multiple tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate typically involves the protection of amino acids and phenolic groups using tert-butoxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the tert-butoxycarbonyl groups using acids such as trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: The phenolic group can undergo nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and phosphonium ionic liquids.
Substitution: Bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivatives and substituted phenolic compounds, which can be further utilized in various synthetic applications .
Scientific Research Applications
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate primarily involves the protection and deprotection of functional groups. The tert-butoxycarbonyl groups protect the amine and phenolic functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the active amino acid or phenolic compound is released, which can then participate in further chemical or biological processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
- tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
Uniqueness
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)oxy)phenyl)propanoate is unique due to the presence of multiple tert-butoxycarbonyl groups, which provide enhanced protection for both amine and phenolic functionalities. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected simultaneously .
Properties
Molecular Formula |
C23H35NO7 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate |
InChI |
InChI=1S/C23H35NO7/c1-21(2,3)29-18(25)17(24-19(26)30-22(4,5)6)14-15-10-12-16(13-11-15)28-20(27)31-23(7,8)9/h10-13,17H,14H2,1-9H3,(H,24,26)/t17-/m0/s1 |
InChI Key |
VVDIHVOOCCSWOA-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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